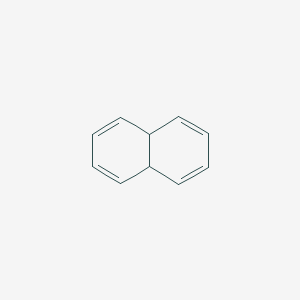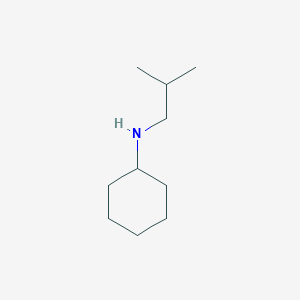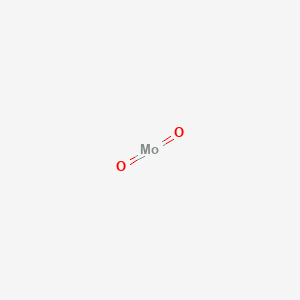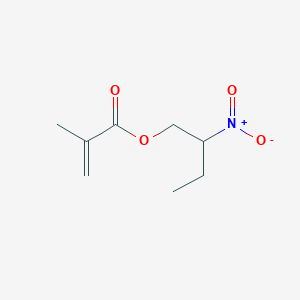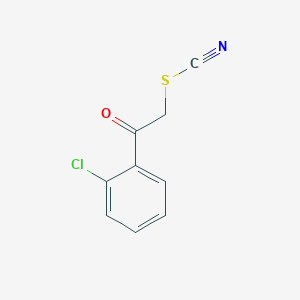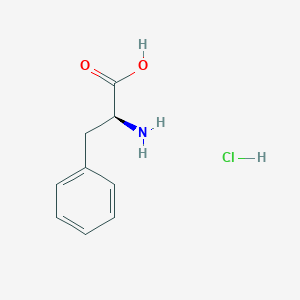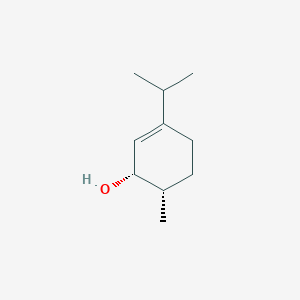
(1S,6S)-6-Methyl-3-propan-2-ylcyclohex-2-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,6S)-6-Methyl-3-propan-2-ylcyclohex-2-en-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly known as carvone, and it is found in various plants, including spearmint, caraway, and dill. Carvone has been used for centuries in traditional medicine to treat various ailments, including digestive disorders, headaches, and respiratory issues. In recent years, carvone has been the subject of extensive scientific research, which has revealed its potential therapeutic benefits.
作用机制
The mechanism of action of carvone is not fully understood. However, studies have suggested that carvone exerts its therapeutic effects by modulating various signaling pathways in the body, including the NF-κB pathway and the MAPK pathway.
生化和生理效应
Carvone has been shown to exhibit various biochemical and physiological effects in the body. Some of these effects include:
1. Antioxidant activity: Carvone has been shown to possess antioxidant properties, which help to protect the body against oxidative stress.
2. Analgesic activity: Carvone has been shown to possess analgesic properties, which make it a potential candidate for the treatment of pain.
3. Gastroprotective activity: Carvone has been shown to possess gastroprotective properties, which make it a potential candidate for the treatment of gastrointestinal disorders.
实验室实验的优点和局限性
Carvone has several advantages as a compound for laboratory experiments. Firstly, it is readily available and relatively inexpensive. Secondly, it is stable and can be stored for long periods without significant degradation. However, there are also some limitations associated with the use of carvone in laboratory experiments. For example, carvone has low solubility in water, which can make it challenging to administer in certain experimental settings.
未来方向
There are several future directions for research on carvone. Some of these include:
1. Clinical trials: There is a need for clinical trials to determine the safety and efficacy of carvone in humans.
2. Mechanistic studies: Further studies are needed to elucidate the precise mechanism of action of carvone.
3. Formulation development: There is a need for the development of novel formulations of carvone that can enhance its solubility and bioavailability.
Conclusion:
In conclusion, carvone is a chemical compound with significant potential therapeutic applications. It has been shown to possess antimicrobial, anti-inflammatory, and anticancer properties, among others. Further research is needed to fully understand the mechanism of action of carvone and to develop novel formulations that can enhance its therapeutic potential.
合成方法
Carvone can be synthesized from limonene, which is a natural compound found in citrus fruits. The synthesis process involves the oxidation of limonene, which produces carvone. This process can be carried out using various oxidizing agents, including potassium permanganate, chromium trioxide, and peracids.
科学研究应用
Carvone has been the subject of numerous scientific studies, which have revealed its potential therapeutic applications. Some of the areas where carvone has been studied include:
1. Antimicrobial activity: Carvone has been shown to exhibit antimicrobial activity against various pathogenic microorganisms, including bacteria, fungi, and viruses.
2. Anti-inflammatory activity: Carvone has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma.
3. Anticancer activity: Carvone has been shown to exhibit anticancer activity against various types of cancer, including breast, colon, and liver cancer.
属性
CAS 编号 |
18675-27-9 |
|---|---|
产品名称 |
(1S,6S)-6-Methyl-3-propan-2-ylcyclohex-2-en-1-ol |
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC 名称 |
(1S,6S)-6-methyl-3-propan-2-ylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h6-8,10-11H,4-5H2,1-3H3/t8-,10+/m0/s1 |
InChI 键 |
WEJSIMPWEOUMJB-WCBMZHEXSA-N |
手性 SMILES |
C[C@H]1CCC(=C[C@H]1O)C(C)C |
SMILES |
CC1CCC(=CC1O)C(C)C |
规范 SMILES |
CC1CCC(=CC1O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



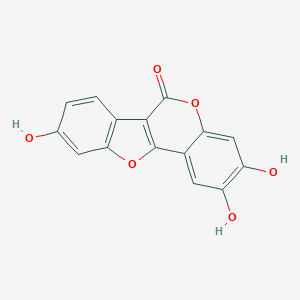
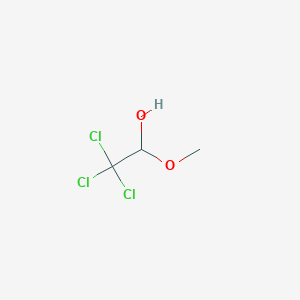
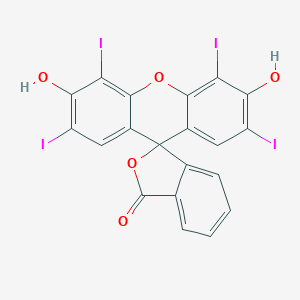
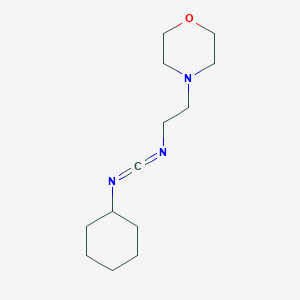
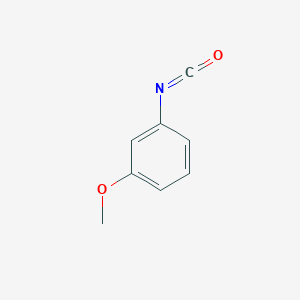
![1-Tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene](/img/structure/B97359.png)

